molecular formula C5HClF4N2 B13093750 2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine

2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine

Cat. No.: B13093750
M. Wt: 200.52 g/mol
InChI Key: QUDUEKJQWTYQKL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto the pyrimidine ring. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the pyrimidine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in biological systems.

Properties

Molecular Formula

C5HClF4N2

Molecular Weight

200.52 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HClF4N2/c6-4-11-1-2(7)3(12-4)5(8,9)10/h1H

InChI Key

QUDUEKJQWTYQKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)F

Origin of Product

United States

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